Difloxacin D3 hydrochloride trihydrate

Isotopic enrichment Deuterium labeling Internal standard qualification

Difloxacin D3 hydrochloride trihydrate is the prescribed deuterated internal standard for LC-MS/MS determination of difloxacin residues in animal tissues, milk, and aquatic products per GB 31656.13-2021. Its +3 Da mass shift and ≥99 atom % D enrichment ensure chromatographic co-elution with native difloxacin while providing distinct mass discrimination, enabling accurate isotope dilution quantification and matrix effect correction. This isotopologue prevents differential extraction and ionization bias, meeting ISO/IEC 17025 and Commission Decision 2002/657/EC requirements for confirmatory analysis. Procure to eliminate re-validation burden and ensure full regulatory compliance.

Molecular Formula C21H26ClF2N3O6
Molecular Weight 492.9 g/mol
Cat. No. B11927214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifloxacin D3 hydrochloride trihydrate
Molecular FormulaC21H26ClF2N3O6
Molecular Weight492.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl
InChIInChI=1S/C21H19F2N3O3.ClH.3H2O/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;;;;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H;3*1H2/i1D3;;;;
InChIKeySQHQDGFUHKBUDY-HCUZFQMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difloxacin D3 Hydrochloride Trihydrate: Analytical Reference Standard for Veterinary Fluoroquinolone Quantitation


Difloxacin D3 hydrochloride trihydrate is a deuterium-labeled isotopologue of the veterinary fluoroquinolone antibiotic difloxacin, containing three deuterium atoms substituted at the methylpiperazine moiety, resulting in a molecular mass shift of +3 Da (M+3) relative to the unlabeled parent compound . It is manufactured as a high-purity analytical standard intended exclusively for use as an internal standard (IS) in gas chromatography (GC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods [1]. The compound retains the same chromatographic behavior and ionization efficiency as native difloxacin while providing a distinct mass spectrometric channel, enabling accurate quantification of difloxacin residues in complex biological matrices [2].

Why Unlabeled Difloxacin Cannot Replace Difloxacin D3 Hydrochloride Trihydrate in Quantitative LC-MS/MS Workflows


In quantitative mass spectrometry, the use of an internal standard (IS) is essential to correct for variable analyte recovery during sample preparation, matrix-induced ionization suppression or enhancement, and instrument response drift. Unlabeled difloxacin, when spiked into samples, co-elutes with and is indistinguishable from the endogenous difloxacin being measured, precluding its use as an IS [1]. Deuterated internal standards such as Difloxacin D3 hydrochloride trihydrate are structurally nearly identical to the analyte but possess a sufficient mass difference (≥3 Da) to be resolved by the mass spectrometer, thereby enabling accurate quantification via isotope dilution . Substituting a non-deuterated analog or a less similar compound (e.g., a structural analog from another fluoroquinolone class) introduces differential extraction efficiency and ionization behavior, directly compromising method accuracy, precision, and compliance with regulatory guidelines for residue analysis [2].

Quantitative Differentiation Evidence for Difloxacin D3 Hydrochloride Trihydrate: Comparator-Driven Data for Procurement Decisions


Isotopic Purity: 99 Atom % D Enrichment vs. Unlabeled Difloxacin

Difloxacin D3 hydrochloride trihydrate is supplied with a specified isotopic enrichment of ≥99 atom % deuterium (²H) at the labeled methyl position, ensuring minimal contribution of unlabeled or partially labeled species that would otherwise introduce systematic quantification bias in LC-MS/MS methods . Unlabeled difloxacin has 0% deuterium enrichment and cannot serve as an isotopically distinct internal standard.

Isotopic enrichment Deuterium labeling Internal standard qualification

Mass Spectrometric Resolution: M+3 Shift Enables Distinct MRM Transition Relative to Native Difloxacin

The incorporation of three deuterium atoms increases the molecular mass of the protonated precursor ion by +3 Da relative to unlabeled difloxacin. For a typical MRM transition (e.g., m/z 400 → 356 for difloxacin), the corresponding Difloxacin D3 transition (m/z 403 → 359) is fully resolved with zero spectral overlap, provided the isotopic enrichment is sufficient . This mass shift permits simultaneous, interference-free detection of both analyte and internal standard in a single LC-MS/MS run .

LC-MS/MS method development Multiple reaction monitoring (MRM) Isotope dilution mass spectrometry

Chromatographic Co-Elution: Retention Time Equivalence to Unlabeled Difloxacin Under Reversed-Phase Conditions

Deuterated internal standards are selected to exhibit near-identical chromatographic retention time to the native analyte. Under typical reversed-phase HPLC conditions (C18 column, acidic mobile phase), Difloxacin D3 hydrochloride trihydrate co-elutes with unlabeled difloxacin, with a retention time difference typically less than 0.05 minutes . This co-elution ensures that both compounds experience the identical matrix suppression or enhancement effects during electrospray ionization, enabling accurate correction of matrix effects [1].

HPLC method validation Matrix effect correction Isotope dilution

Regulatory Compliance: Explicitly Listed as Internal Standard in Chinese National Food Safety Standard GB 31656.13-2021

Difloxacin D3 hydrochloride trihydrate is explicitly designated as the internal standard for the quantification of difloxacin residues in animal-derived foods according to the Chinese National Food Safety Standard GB 31656.13-2021, titled 'Determination of fluoroquinolone residues in foods of animal origin—Liquid chromatography-tandem mass spectrometry' . This regulatory recognition provides a direct, verifiable justification for procurement in laboratories conducting official residue control or export testing requiring adherence to this standard.

Regulatory residue analysis Food safety testing Method validation

Pharmacokinetic Differentiation: Difloxacin Exhibits a Longer Terminal Half-Life (6.9 h) than Enrofloxacin (4.1 h) in Canine Comparative Studies

In a direct head-to-head crossover study in Beagle dogs, oral difloxacin (5.0 mg/kg) demonstrated a terminal elimination half-life (t½) of 6.9 hours, compared to 4.1 hours for enrofloxacin (5.0 mg/kg), representing a 68% longer half-life [1]. The peak serum concentration (Cmax) for difloxacin was 1.11 μg/mL, lower than enrofloxacin's 1.41 μg/mL, while the 24-hour area under the curve (AUC₀–₂₄) was 9.3 μg·h/mL for difloxacin versus 8.7 μg·h/mL for enrofloxacin [1].

Veterinary pharmacokinetics Fluoroquinolone comparison Therapeutic drug monitoring

In Vitro Potency Differentiation: Difloxacin MIC₅₀ Values Are Generally Higher than Enrofloxacin and Ciprofloxacin Across Multiple Veterinary Pathogens

In a comparative study of veterinary fluoroquinolones against porcine and bovine bacterial pathogens, enrofloxacin and its metabolite ciprofloxacin generally exhibited higher antibacterial activity (lower MIC₅₀ values) compared to difloxacin, marbofloxacin, danofloxacin, and norfloxacin across most pathogen species tested [1]. For example, against Mannheimia haemolytica, Pasteurella multocida, and Escherichia coli, ciprofloxacin showed significantly greater in vitro activity than enrofloxacin, which in turn was more potent than difloxacin [1].

Antimicrobial susceptibility testing MIC comparison Fluoroquinolone potency

Optimal Application Scenarios for Difloxacin D3 Hydrochloride Trihydrate Based on Quantitative Evidence


Accurate Quantification of Difloxacin Residues in Animal-Derived Foods per GB 31656.13-2021

Difloxacin D3 hydrochloride trihydrate serves as the prescribed internal standard for the LC-MS/MS determination of difloxacin residues in muscle, liver, kidney, milk, and aquatic products according to the Chinese national standard GB 31656.13-2021 . Laboratories conducting official residue monitoring, import/export testing, or regulatory compliance work should procure this exact isotopologue to ensure method adherence and minimize re-validation burden.

Method Development and Validation for Difloxacin in Complex Biological Matrices Using Isotope Dilution LC-MS/MS

Due to its high isotopic enrichment (≥99 atom % D) and +3 Da mass shift, Difloxacin D3 hydrochloride trihydrate is ideally suited as an internal standard for developing robust LC-MS/MS methods in matrices prone to significant ion suppression, such as plasma, tissue homogenates, and feces [1]. Its co-elution with unlabeled difloxacin under reversed-phase conditions ensures accurate matrix effect correction across a wide range of sample types.

Pharmacokinetic and Tissue Residue Depletion Studies of Difloxacin in Veterinary Species

In studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of difloxacin in target animals (e.g., dogs, swine, poultry), the deuterated analog provides a reliable internal standard for quantifying difloxacin concentrations in serial plasma samples, urine, and edible tissues . The distinct pharmacokinetic profile of difloxacin (e.g., t½ of 6.9 h in dogs) necessitates a compound-specific IS to avoid cross-reactivity issues that could arise with non-deuterated fluoroquinolone analogs [1].

Confirmatory Analysis in Veterinary Drug Residue Surveillance Programs

Regulatory laboratories operating under ISO/IEC 17025 accreditation require the use of isotopically labeled internal standards for confirmatory analysis of banned or regulated substances. Difloxacin D3 hydrochloride trihydrate meets this requirement, providing the necessary mass spectrometric discrimination (M+3 shift) and high isotopic purity to achieve the required identification points for confirmatory analysis as defined in Commission Decision 2002/657/EC .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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